
2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride
Overview
Description
2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride, also known as PHT-427, is a novel small molecule inhibitor that has been extensively studied in recent years. It was first synthesized by scientists at the University of Michigan and has since been used in various scientific studies to investigate its potential therapeutic applications.
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
A study by Refaat, Khalil, and Kadry (2007) focused on the synthesis of a novel series of compounds including 2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride. These compounds were evaluated for their anti-inflammatory activity against carrageenan-induced paw edema, indicating potential use in anti-inflammatory therapies (Refaat, Khalil, & Kadry, 2007).
Analgesic and Antiparkinsonian Activities
Amr, Maigali, and Abdulla (2008) conducted research on various substituted pyridine derivatives, including compounds related to 2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride. Their pharmacological screening suggested good analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Structural and Electronic Properties in Anticonvulsant Drugs
Georges, Vercauteren, Evrard, and Durant (1989) studied the crystal structures and electronic properties of various anticonvulsant compounds, including ones structurally related to 2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride. Their findings provide insights into the structural and electronic characteristics that could influence the efficacy of these compounds as anticonvulsants (Georges, Vercauteren, Evrard, & Durant, 1989).
Antimicrobial Activities
Research by Ovonramwen, Owolabi, and Oviawe (2019) involved the synthesis and screening of compounds similar to 2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride for microbial activities. Their study highlights the potential use of these compounds in combating various microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
properties
IUPAC Name |
2-piperidin-4-yl-6-thiophen-2-ylpyridazin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS.ClH/c17-13-4-3-11(12-2-1-9-18-12)15-16(13)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHBUUBGZHOGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC(=N2)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B3208568.png)
![[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride](/img/structure/B3208573.png)
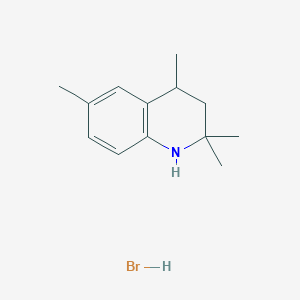
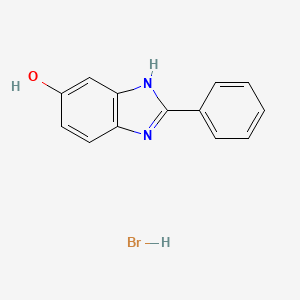
![10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B3208587.png)

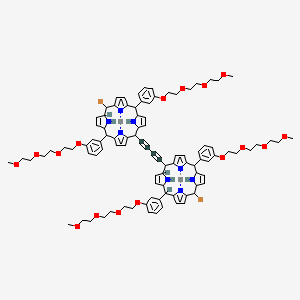
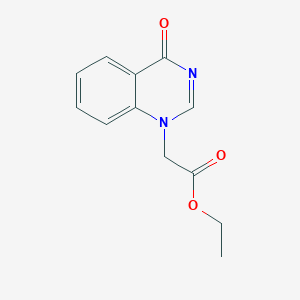
amine hydrochloride](/img/structure/B3208643.png)
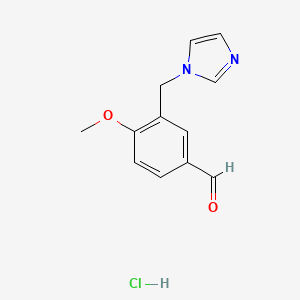

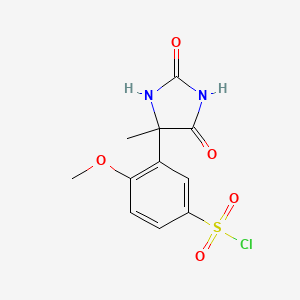
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3208677.png)